4-(5-amino-1H-pyrazol-1-yl)benzonitrile
Description
Properties
IUPAC Name |
4-(5-aminopyrazol-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-7-8-1-3-9(4-2-8)14-10(12)5-6-13-14/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJXQZRBIMFECC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152964-72-1 | |
| Record name | 4-(5-amino-1H-pyrazol-1-yl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary targets of 4-(5-amino-1H-pyrazol-1-yl)benzonitrile are COX-2, 5-LOX, and carbonic anhydrase (CA) . These targets play a crucial role in inflammation, making this compound a potential multi-target anti-inflammatory agent .
Mode of Action
The compound interacts with its targets by inhibiting their activities . This interaction results in the suppression of inflammation, as COX-2, 5-LOX, and CA are key enzymes involved in the inflammatory process .
Biochemical Pathways
The compound affects the biochemical pathways associated with inflammation. By inhibiting COX-2, it reduces the production of prostaglandins, which are mediators of inflammation. The inhibition of 5-LOX leads to a decrease in the synthesis of leukotrienes, another group of inflammatory mediators. Lastly, by inhibiting CA, the compound may affect pH regulation within cells, which can influence various biochemical pathways .
Result of Action
The molecular and cellular effects of the compound’s action would be a reduction in the levels of inflammatory mediators (prostaglandins and leukotrienes) due to the inhibition of COX-2 and 5-LOX. This would lead to a decrease in inflammation at the cellular level .
Biological Activity
4-(5-amino-1H-pyrazol-1-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a pyrazole moiety attached to a benzonitrile group. This structural combination enhances its reactivity and biological activity, making it a promising candidate for drug development. The presence of the amino group on the pyrazole ring is crucial for its interaction with various biological targets.
Interaction with Molecular Targets
Research indicates that this compound interacts with specific enzymes and receptors, modulating biochemical pathways critical for therapeutic effects. Notably, it has been shown to influence:
- Cell Signaling Pathways : The compound can modulate pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation.
- Enzyme Inhibition : It exhibits competitive binding properties that inhibit certain enzyme activities, impacting metabolic pathways associated with various diseases.
Antimicrobial and Anticancer Properties
The compound has demonstrated potential antimicrobial and anticancer properties. For instance, studies have shown its effectiveness against various cancer cell lines, including cervical HeLa and prostate DU 205 cells . Additionally, it has been evaluated for its antibacterial activity against strains such as Bacillus subtilis and E. coli, showing promising results compared to standard antibiotics .
Anticancer Activity
A study conducted by Boruah et al. (2018) investigated the cytotoxic effects of this compound derivatives against cancer cell lines. The results indicated that these compounds exhibited significant antiproliferative activity with IC50 values in the low micromolar range, suggesting their potential as anticancer agents .
Antimicrobial Evaluation
In another study focused on antimicrobial properties, compounds structurally related to this compound were tested against multiple bacterial strains. The results showed substantial inhibition zones, indicating effective antibacterial activity, particularly against Gram-positive bacteria .
Summary of Biological Activities
| Activity Type | Target/Pathway | Findings |
|---|---|---|
| Anticancer | HeLa and DU 205 cell lines | Significant cytotoxicity (IC50 in µM range) |
| Antimicrobial | Bacillus subtilis, E. coli | Effective inhibition compared to standards |
| Enzyme Inhibition | Various metabolic enzymes | Competitive binding leading to inhibition |
Scientific Research Applications
Medicinal Chemistry
4-(5-amino-1H-pyrazol-1-yl)benzonitrile is primarily investigated for its anticancer and antimicrobial properties. Studies have shown that it can inhibit cell proliferation by targeting specific signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation .
Case Study: Anticancer Activity
In vitro studies demonstrated that derivatives of this compound exhibited significant antiproliferative activity against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). For instance, one derivative showed a growth inhibition percentage of 54.25% against HepG2 cells .
The compound has been explored for its potential as an enzyme inhibitor , particularly against kinases involved in cancer progression. Its mechanism of action involves binding to the ATP-binding site of kinases, thus preventing phosphorylation and disrupting signaling pathways critical for tumor growth .
Table 1: Biological Activities of this compound
| Activity Type | Target/Pathway | Effect |
|---|---|---|
| Anticancer | MAPK/ERK | Inhibition of cell growth |
| Enzyme Inhibition | Kinases | Prevents phosphorylation |
| Antimicrobial | Various pathogens | Inhibits microbial growth |
Material Science
In addition to its biological applications, this compound is used in materials science for developing novel materials with specific electronic properties. Its structure allows it to function as a building block in the synthesis of more complex heterocyclic compounds that are useful in electronic applications .
Pharmacokinetic Properties
Research has indicated that this compound exhibits favorable pharmacokinetic properties, suggesting good absorption characteristics. This enhances its potential utility in therapeutic applications .
Chemical Reactions Analysis
Reduction of the Nitrile Group
The nitrile group undergoes reduction to form primary amines under catalytic hydrogenation or via strong reducing agents.
| Reagent/Conditions | Product | Mechanism | Source |
|---|---|---|---|
| H₂, Pd/C (ethanol, 60°C) | 4-(5-Amino-1H-pyrazol-1-yl)benzylamine | Catalytic hydrogenation of –C≡N | |
| LiAlH₄ (THF, reflux) | 4-(5-Amino-1H-pyrazol-1-yl)benzylamine | Two-step reduction via imine |
Oxidation of the Amino Group
The primary amine on the pyrazole ring can be oxidized to a nitro group under controlled conditions.
Nucleophilic Substitution at the Pyrazole Ring
The amino group participates in alkylation or acylation reactions.
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing nitrile group directs electrophiles to the meta position on the benzene ring.
| Electrophile | Conditions | Product | Source |
|---|---|---|---|
| HNO₃, H₂SO₄ | 0–5°C, 2 hours | 4-(5-Amino-1H-pyrazol-1-yl)-3-nitrobenzonitrile | |
| Br₂, FeBr₃ | CHCl₃, 50°C | 4-(5-Amino-1H-pyrazol-1-yl)-3-bromobenzonitrile |
Azo Coupling Reactions
The amino group undergoes diazotization followed by coupling with aromatic amines or phenols.
| Diazotization Agent | Coupling Partner | Product | Source |
|---|---|---|---|
| NaNO₂, HCl (0°C) | β-Naphthol | Azo-linked pyrazole derivative | |
| NaNO₂, H₂SO₄ | Aniline | 4-(5-(Phenyldiazenyl)-1H-pyrazol-1-yl)benzonitrile |
Cross-Coupling Reactions
The nitrile group enables participation in palladium-catalyzed couplings.
Cyclization Reactions
The amino and nitrile groups facilitate intramolecular cyclization to form fused heterocycles.
| Reagents/Conditions | Product | Mechanism | Source |
|---|---|---|---|
| PCl₅, POCl₃ (reflux) | Pyrazolo[1,5-a]pyrimidine derivative | Vilsmeier-Haack cyclization | |
| NaN₃, NH₄Cl (H₂O, 80°C) | Tetrazolo-fused pyrazole | [3+2] Cycloaddition |
Key Reaction Mechanisms
-
Nitrile Reduction : Catalytic hydrogenation proceeds via adsorption of H₂ on Pd, followed by sequential addition to the nitrile’s triple bond.
-
Azo Coupling : Diazonium ion formation at the amino group precedes electrophilic attack on activated aromatic rings .
-
Suzuki Coupling : Transmetalation between the palladium catalyst and boronic acid facilitates aryl-aryl bond formation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrazole Ring
Methyl-Substituted Pyrazoles
- 4-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]benzonitrile (40a/41a): Regioisomeric mixture with methyl groups at positions 3 or 5 of the pyrazole. Synthesized via nitro-group reduction, highlighting differences in regioselectivity during synthesis compared to the target compound .
Azido- and Triazole-Substituted Derivatives
- 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile :
Amino-Substituted Pyrazoles with Extended Aromatic Systems
- 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile: Fluorophenyl and pyridinyl substituents enhance π-π stacking and hydrogen bonding (observed in crystal packing, Pca21 space group) . Crystal Orthorhombic, $ a = 10.5189 \, \text{Å}, \, V = 1711.27 \, \text{Å}^3 $, Z = 4 .
Linker Modifications
Steric and Electronic Effects
Data Table: Key Analogs of 4-(5-Amino-1H-pyrazol-1-yl)benzonitrile
Preparation Methods
Halogenation of 5-amino-1H-pyrazoles and Subsequent Functionalization
A patented industrially viable process focuses on synthesizing 5-amino-4-halogeno-1H-pyrazoles as intermediates, which can be further transformed into compounds like 4-(5-amino-1H-pyrazol-1-yl)benzonitrile. This method involves:
- Starting from 3-iminopyrazolidines, which are halogenated using halogenating agents to directly yield 5-amino-4-halogeno-1H-pyrazoles.
- The process uses various solvents including hydrocarbons (hexane), aromatics (benzene, toluene), ethers (tetrahydrofuran), alcohols (methanol, ethanol), amides (N,N-dimethylformamide), esters (ethyl acetate), halogenated solvents (methylene chloride), sulfolane, dimethylsulfoxide, or acetonitrile.
- This method avoids using 5-amino-1H-pyrazoles as starting materials, reducing the number of synthetic steps and cost.
- α,β-Unsaturated nitriles serve as inexpensive raw materials in the synthesis pathway, facilitating efficient halogenation and subsequent transformations.
This approach is advantageous for industrial scale due to fewer steps and cost-effectiveness, providing a practical route to amino-substituted pyrazole derivatives which can be functionalized to benzonitrile-substituted pyrazoles.
Condensation of β-Ketonitrile Derivatives with Hydrazines
A widely reported synthetic route involves the condensation of β-ketonitrile derivatives with hydrazine hydrate to form 5-aminopyrazoles:
- Benzoylacetonitrile or related β-ketonitrile compounds are used as starting materials.
- These compounds react with substituted phenylhydrazines or hydrazine hydrate to form the pyrazole ring.
- For example, 4-(1-cyano-2-oxoethyl)benzamide derivatives undergo efficient cyclization with hydrazines to yield 5-aminopyrazoles.
- This method is versatile and suitable for combinatorial synthesis, allowing the creation of libraries of 5-aminopyrazoles for drug discovery.
- The reaction typically proceeds under mild conditions and can be adapted to solid-phase synthesis techniques, enhancing efficiency and purification.
This approach is well-suited for synthesizing this compound by choosing appropriate substituted β-ketonitriles bearing the benzonitrile moiety.
Sonication-Assisted Cyclization of Cyanides with Hydrazine Hydrate
A recent methodology employs sonication to accelerate the cyclization of cyanide-containing precursors with hydrazine hydrate to form pyrazole derivatives:
- The process starts from carboxylic acids converted into methyl esters via reflux with methanol and sulfuric acid.
- The methyl ester reacts with acetonitrile in the presence of sodium hydride under reflux to yield oxonitriles.
- These oxonitriles then undergo cyclization with hydrazine hydrate in acetic acid under sonication for 1-2 hours.
- This method is rapid, efficient, and environmentally friendly due to reduced reaction times and mild conditions.
- It has been successfully applied to various halogen-substituted aromatic carboxylic acids, including those with nitrile groups, enabling synthesis of pyrazole derivatives like this compound.
The sonication method offers a practical alternative to conventional heating, improving yields and reducing reaction times.
Summary Table of Preparation Methods
Detailed Research Findings and Analysis
The halogenation approach (Method 1) emphasizes the direct synthesis of halogenated 5-amino-pyrazoles from 3-iminopyrazolidines, avoiding the need for preformed 5-amino-1H-pyrazoles and thus reducing synthetic complexity and cost. The choice of solvent is critical for reaction efficiency and selectivity, with amide and ester solvents preferred for industrial application.
The β-ketonitrile condensation method (Method 2) is highly flexible, allowing the introduction of diverse aryl groups including benzonitrile substituents. This method benefits from well-established hydrazine chemistry to form the pyrazole ring and is compatible with solid-phase synthesis, enhancing its utility in drug discovery and library generation.
Sonication-assisted synthesis (Method 3) represents a modern green chemistry approach, significantly shortening reaction times and improving yields. The method's adaptability to various aromatic substituents, including nitriles, makes it a promising route for preparing this compound and related derivatives.
Q & A
Q. What are the common synthetic routes for preparing 4-(5-amino-1H-pyrazol-1-yl)benzonitrile, and what factors influence reaction yields?
Methodological Answer: The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions. For example:
- CuAAC Protocol : Reacting 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile with terminal alkynes in a THF/water (1:1) solvent system, using copper sulfate and sodium ascorbate as catalysts. Yields range from 78% to 90% under optimized conditions (e.g., 599 μmol scale) .
- Substitution Reactions : Base-mediated coupling of pyrazole derivatives with benzonitrile precursors (e.g., using K₂CO₃ in DMF at elevated temperatures) .
Key Factors : Catalyst loading (0.2 equiv Cu), solvent polarity, reaction time (6–8 hours for cyclocondensation), and stoichiometric ratios.
Q. How is the structure of this compound characterized using spectroscopic and crystallographic techniques?
Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms nitrile (δ ~110 ppm) and pyrazole proton signals (δ 7.5–8.5 ppm). IR identifies C≡N stretches (~2220 cm⁻¹) .
- X-ray Crystallography : SHELXL software refines crystal structures (e.g., orthorhombic system, space group Pca2₁, a = 10.5189 Å, b = 8.1339 Å, c = 20.0009 Å). Hydrogen bonding and π-π stacking stabilize the lattice .
Q. What preliminary biological screening assays are relevant for evaluating the bioactivity of this compound?
Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays measure minimum inhibitory concentrations (MICs) against S. aureus (MIC = 5.19 μM) and A. niger (MIC = 5.08 μM) .
- Anticancer Screening : MTT assays on HCT116 cells (IC₅₀ = 4.53 μM) assess cytotoxicity .
- Enzyme Inhibition : Xanthine oxidase or kinase inhibition assays guide structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How do substituents on the pyrazole ring influence the compound’s biological activity, based on SAR studies?
Methodological Answer :
- Amino Group Impact : The 5-amino group enhances hydrogen bonding with target enzymes (e.g., xanthine oxidase), improving inhibitory potency. Fluorine substitution at the 4-position increases metabolic stability .
- Heterocyclic Hybrids : Triazole-pyrazole hybrids (e.g., 21gh ) show improved solubility and target selectivity due to additional π-stacking interactions .
SAR Table :
| Substituent | Bioactivity (IC₅₀/MIC) | Target |
|---|---|---|
| 5-Amino | 4.53 μM (HCT116) | Cancer cells |
| 4-Fluoro-phenyl | 0.038 R factor | Enzyme binding |
| Triazole hybrid | 78% yield (CuAAC) | Antimicrobial |
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed using software like SHELXL?
Methodological Answer :
Q. How can computational methods predict the binding affinity of this compound with target enzymes?
Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulates binding to xanthine oxidase (PDB: 1N5X), identifying key interactions (e.g., nitrile with Arg880, pyrazole-NH₂ with Glu802) .
- MD Simulations (GROMACS) : 100-ns trajectories assess stability of the enzyme-ligand complex. RMSD < 2.0 Å indicates stable binding .
Data Contradiction Analysis
Example : Discrepancies in reported MIC values for similar pyrazole derivatives may arise from:
- Assay Variability : Differences in bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) .
- Solubility Limits : DMSO concentration >1% in broth media can artifactually reduce activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
